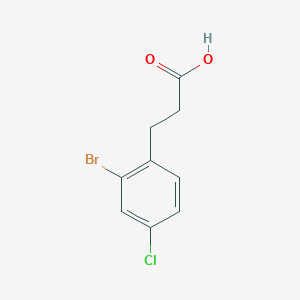

3-(2-Bromo-4-chlorophenyl)propanoic acid

CAS No.: 66192-04-9

Cat. No.: VC4371900

Molecular Formula: C9H8BrClO2

Molecular Weight: 263.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66192-04-9 |

|---|---|

| Molecular Formula | C9H8BrClO2 |

| Molecular Weight | 263.52 |

| IUPAC Name | 3-(2-bromo-4-chlorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H8BrClO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |

| Standard InChI Key | XHXKZBOVNCLNHW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)Br)CCC(=O)O |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s IUPAC name is 3-(2-bromo-4-chlorophenyl)propanoic acid, and its SMILES notation is . The presence of bromine and chlorine atoms introduces steric and electronic effects that influence reactivity. The propanoic acid group enhances solubility in polar solvents and facilitates derivatization .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 263.52 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Limited data; polar solvents | |

| Density | 1.6–1.8 g/cm³ (estimated) | - |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves halogenation and Friedel-Crafts acylation. A reported method uses 3-(2-chlorophenyl)propanoic acid as a precursor:

-

Bromination: Treatment with bromine () or -bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., ) introduces the bromine atom.

-

Cyclization: Oxalyl chloride () and in dichloromethane facilitate cyclization, yielding the target compound .

-

Reactants: 3-(2-Chlorophenyl)propanoic acid (4.4 g), oxalyl chloride (3.6 mL), (2.7 g).

-

Conditions: Reflux in dichloromethane at 40°C for 3 hours.

-

Yield: 3.7 g (84%).

Industrial Production

Industrial-scale synthesis prioritizes cost efficiency and safety. Multi-step halogenation under controlled conditions minimizes byproducts. Purification via column chromatography (cyclohexane/ethyl acetate) ensures high purity .

Biological Activities and Applications

Table 2: Comparative Bioactivity of Halogenated Propanoic Acids

Industrial Applications

-

Pharmaceutical Intermediates: Used in synthesizing indanone derivatives for anti-Parkinson’s drugs .

-

Agrochemicals: Precursor for herbicides and pesticides due to halogen-mediated bioactivity .

Comparative Analysis with Structural Analogs

Effect of Halogen Position

-

2-Bromo-4-chloro Substitution: Enhances electrophilic aromatic substitution reactivity compared to 3- or 4-halogenated analogs .

-

Bromine vs. Fluorine: Bromine’s larger atomic radius increases steric hindrance, reducing metabolic degradation rates .

Future Research Directions

-

Mechanistic Studies: Elucidate COX-2 inhibition pathways.

-

Derivatization: Explore ester or amide derivatives for enhanced bioavailability.

-

Ecotoxicology: Assess long-term environmental impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume